2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-14(17-9-11-5-3-4-8-16-11)10-20-15(22)12-6-1-2-7-13(12)18-19-20/h1-8H,9-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMXMSGOLYPYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Chemical Structure and Synthesis
The structure of the compound features a benzotriazine core fused with a pyridine moiety. The synthesis typically involves multi-step reactions that allow for the modification of functional groups to enhance biological activity. For instance, variations in substituents on the benzotriazine ring can be achieved through methods such as azide coupling and amide bond formation.
Synthesis Overview
- Starting Materials : Benzotriazine derivatives and pyridine-based reagents.
- Reactions :
- Azide coupling for introducing various substituents.
- Amide formation to link the pyridine moiety.
- Characterization : Utilization of NMR spectroscopy for structural confirmation.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds derived from benzotriazine have shown promising results against various strains of bacteria and fungi.
- Anticancer Properties : Some derivatives have been identified as inhibitors of cancer cell lines, particularly HepG2 liver carcinoma cells.
Table 1: Summary of Biological Activities
The exact mechanism through which 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide exerts its effects remains under investigation. However, preliminary studies suggest that it may interact with specific protein targets involved in cell signaling pathways. Techniques like molecular docking have been employed to predict binding affinities and identify potential targets.
Case Studies
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of several benzotriazine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated moderate to strong inhibition zones compared to standard antibiotics, suggesting significant potential for therapeutic applications in infectious diseases .
- Anticancer Evaluation : Another study focused on the anticancer properties against HepG2 cells, showing that certain derivatives could induce apoptosis and inhibit cell proliferation effectively .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of benzotriazine can inhibit the growth of various bacterial strains. For instance, a case study demonstrated that a related compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
Anticancer Properties
Benzotriazines have been investigated for their anticancer effects due to their ability to interfere with DNA synthesis and repair mechanisms. A notable study reported that derivatives of this compound induced apoptosis in cancer cell lines through the activation of specific apoptotic pathways. The mechanism involved the modulation of p53 activity and the inhibition of cell proliferation markers such as cyclin D1 .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activities. Preliminary assays have indicated that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, making it a candidate for further exploration in inflammatory disease models .
Synthetic Methodologies
The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step reactions starting from readily available precursors. The following synthetic route has been documented:
- Formation of Benzotriazine Core : The initial step involves the cyclization of appropriate aniline derivatives with carbonyl compounds under acidic conditions to form the benzotriazine scaffold.
- Substitution Reactions : Subsequent reactions involve the introduction of the pyridine moiety through nucleophilic substitution at the nitrogen atom of the benzotriazine structure.
- Acetamide Formation : Finally, acetamide functionality is introduced via acylation reactions using acetic anhydride or acetyl chloride.
Case Studies
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide?
Methodological Answer:
A common approach involves condensation reactions between activated benzotriazinone derivatives and pyridylmethylamine intermediates. Key steps include:
- Reagent Selection : Use coupling agents like EDC/HOBt for amide bond formation (analogous to methods in and ).
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures >95% purity .
- Characterization : Confirm structure via H/C NMR, HRMS, and IR spectroscopy. X-ray crystallography (as in ) resolves stereochemical ambiguities .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., benzotriazinone aromatic protons at δ 7.5–8.5 ppm, pyridyl protons at δ 8.0–8.5 ppm). C NMR confirms carbonyl groups (amide C=O at ~170 ppm) .
- Mass Spectrometry : HRMS validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (as demonstrated for related acetamides in ) .
Basic: How can researchers conduct initial biological activity screening for this compound?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Activity : Use MIC assays against Gram-positive/negative bacteria and fungi (e.g., protocols in ) .
- DNA Binding : UV-Vis titration or fluorescence quenching studies (ethidium bromide displacement) assess intercalation potential .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced: How can synthetic routes be optimized for scalability and yield improvement?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors reduce reaction times and improve reproducibility (as noted in ) .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to enhance stereoselectivity.
- Process Analytics : In-line FTIR monitors reaction progress, enabling real-time adjustments .
Advanced: What computational methods aid in understanding this compound's electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity (e.g., benzotriazinone’s electron-deficient nature). Compare with experimental UV-Vis data .
- Molecular Dynamics : Simulate solvation effects (e.g., water/DMSO) to correlate with solubility trends .
Advanced: How can mechanistic studies elucidate this compound's mode of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., DNA topoisomerase II or bacterial enzymes) .
- Kinetic Studies : Measure enzyme inhibition (e.g., IC) under varying pH/temperature conditions.
- Metabolite Profiling : LC-MS identifies degradation products in hepatic microsomes .
Data Contradiction: How to resolve discrepancies in reported biological activities?
Methodological Answer:
- Purity Verification : Reanalyze batches via HPLC (≥98% purity) to exclude impurities as confounding factors .
- Assay Standardization : Use common reference strains (e.g., E. coli ATCC 25922) and replicate experiments (n=4) with statistical validation (ANOVA, p<0.05) .
- Structural Confirmation : Re-examine stereochemistry via single-crystal XRD if activity varies between enantiomers .
Experimental Design: How to plan in vivo studies given its in vitro limitations?
Methodological Answer:
- Pharmacokinetics : Determine LogP (e.g., shake-flask method, ) to predict bioavailability. Use murine models for IV/PO administration .
- Toxicity Screening : Acute toxicity studies (OECD 423) at 10–300 mg/kg doses.
- Formulation : Develop PEGylated nanoparticles or cyclodextrin complexes to enhance solubility (based on methods for similar acetamides in ) .
Advanced: How to explore structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituted benzotriazinone rings (e.g., Cl, NO) or pyridylmethyl groups (e.g., 3-pyridyl vs. 4-pyridyl) .
- Bioisosteric Replacement : Replace the acetamide linker with sulfonamide or urea groups.
- 3D-QSAR : CoMFA/CoMSIA models correlate substituent effects with activity trends .
Advanced: What strategies address solubility challenges in formulation?
Methodological Answer:
- Co-Solvents : Test DMSO/PEG 400 mixtures (≤10% v/v) for in vitro assays .
- Salt Formation : Screen with HCl or sodium salts to improve aqueous solubility.
- Solid Dispersion : Use spray-drying with PVP-VA64 to create amorphous formulations ( methods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
